molecular formula C14H19Cl2NO4 B14416245 N,N-bis(2-chloroethyl)-3,4,5-trimethoxybenzamide CAS No. 86061-42-9

N,N-bis(2-chloroethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B14416245
CAS No.: 86061-42-9
M. Wt: 336.2 g/mol
InChI Key: XTVPEBFYCZGMFV-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)-3,4,5-trimethoxybenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two chloroethyl groups and three methoxy groups attached to a benzamide core. Its chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N-bis(2-chloroethyl)amine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the benzamide group to an amine.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide, are used for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, are used for reduction reactions.

    Acids and Bases: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine, while oxidation of the methoxy groups can produce aldehydes or carboxylic acids.

Scientific Research Applications

N,N-bis(2-chloroethyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.

    Medicine: Its potential as an antineoplastic agent is being explored, particularly in the treatment of certain types of cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)-3,4,5-trimethoxybenzamide involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of key enzymes and disruption of cellular processes. The chloroethyl groups are particularly reactive and can form cross-links with DNA, leading to cell death. This property is being investigated for its potential use in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-chloroethyl)amine: Known for its use in chemotherapy as a nitrogen mustard.

    N,N-bis(2-chloroethyl)methylamine: Similar in structure but with a methyl group instead of the benzamide core.

    N,N-bis(2-chloroethyl)aniline: Contains an aniline group instead of the benzamide core.

Uniqueness

N,N-bis(2-chloroethyl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide core, which imparts different chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

86061-42-9

Molecular Formula

C14H19Cl2NO4

Molecular Weight

336.2 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C14H19Cl2NO4/c1-19-11-8-10(9-12(20-2)13(11)21-3)14(18)17(6-4-15)7-5-16/h8-9H,4-7H2,1-3H3

InChI Key

XTVPEBFYCZGMFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CCCl)CCCl

Origin of Product

United States

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